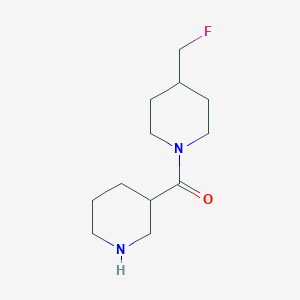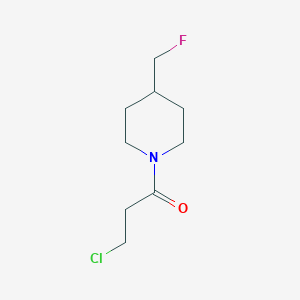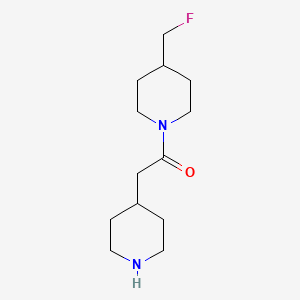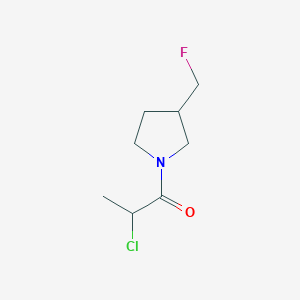
3-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
The compound “3-Amino-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one” is a heterocyclic organic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of piperidinone derivatives, such as “this compound”, has been a topic of interest in recent research. A study published in Nature Communications discusses the organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method provides a one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem. The molecular weight of the compound is 156.23 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 2. The exact mass and monoisotopic mass of the compound are 156.126263138 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- Methods of Synthesis : A comprehensive overview of synthesis methods for derivatives of piperidines, which are crucial for various pharmacological applications, was discussed by Vardanyan (2018). These methods facilitate the development of compounds with potential medicinal value, including derivatives of 3-(piperidin-1-yl)propan-1-one (Vardanyan, 2018).
- Chemical Activation and Reaction Products : Nikolov and Yaylayan (2010) investigated the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products. This research highlights the reactivity of piperidine derivatives in chemical syntheses and potential applications in food chemistry (Nikolov & Yaylayan, 2010).
Biological Evaluation
- Biological Activities : The synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide were undertaken to explore their biological activities. These studies contribute to understanding the potential therapeutic uses of piperidine derivatives (Khalid et al., 2016).
- Insecticidal Activities : The synthesis and application of N-tosyl piperidinyl-containing α-aminophosphonates have shown some of the compounds to display insecticidal activities against Plutella xylostella, highlighting the potential for agricultural applications of these derivatives (Jiang et al., 2013).
Structural Analysis
- Crystal and Molecular Structures : The crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives were determined by X-ray structure analysis. This research provides valuable insights into the structural aspects of piperidine derivatives, which are essential for designing drugs with specific pharmacological activities (Kubicki & Codding, 2003).
Properties
IUPAC Name |
3-amino-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c10-9(11)7-2-5-13(6-3-7)8(14)1-4-12/h7,9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQPJIKKBZDMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


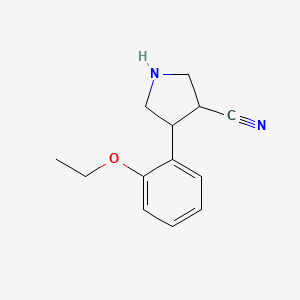
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)



